molecular formula C8H4FNO2 B063566 4-Cyano-2-fluorobenzoic acid CAS No. 164149-28-4

4-Cyano-2-fluorobenzoic acid

Cat. No.: B063566
CAS No.: 164149-28-4
M. Wt: 165.12 g/mol
InChI Key: KEJMSTJTAWACNI-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorobenzoic acid: is an organic compound with the molecular formula C8H4FNO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 of the benzene ring are replaced by a cyano group (-CN) and a fluorine atom (F), respectively. This compound is a white to pale brown crystalline powder and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Scientific Research Applications

4-Cyano-2-fluorobenzoic acid has several applications in scientific research:

Safety and Hazards

4-Cyano-2-fluorobenzoic acid is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Cyano-2-fluorobenzoic acid typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

4-Cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: 4-Amino-2-fluorobenzoic acid or 4-Mercapto-2-fluorobenzoic acid.

    Reduction: 4-Amino-2-fluorobenzoic acid.

    Hydrolysis: 4-Carboxy-2-fluorobenzoic acid.

Comparison with Similar Compounds

  • 4-Cyano-3-fluorobenzoic acid
  • 4-Cyano-2-chlorobenzoic acid
  • 4-Cyano-2-bromobenzoic acid
  • 4-Cyano-2-iodobenzoic acid

Comparison:

4-Cyano-2-fluorobenzoic acid is unique due to the presence of both a cyano group and a fluorine atom on the benzene ring. The fluorine atom increases the compound’s electron-withdrawing ability, making it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and iodo analogs. Additionally, the fluorine atom enhances the compound’s metabolic stability and lipophilicity, which can be advantageous in pharmaceutical applications .

Properties

IUPAC Name

4-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMSTJTAWACNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343580
Record name 4-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164149-28-4
Record name 4-Cyano-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164149-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00343580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

Dissolve methyl 4-cyano-2-fluoro-benzoate (2.9 g, 16.2 mmol) in absolute ethanol (100 mL). Add potassium hydroxide (4.5 g, 80.2 mmol) and stir the milky white mixture for 1.5 h. Dilute the mixture with water (125 mL) and wash with diethyl ether (50 mL). Collect the aqueous layer and concentrate in vacuo until solids start to appear in the flask, then adjust the mixture to pH 1 with concentrated HCl. Extract the aqueous mixture with diethyl ether (3×500 mL). Combine the organic extracts and concentrate in vacuo to obtain the desired intermediate as a white solid (2.2 g, 83%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the same manner as in Example II-(41-2) except for using 0.58 g (3.0 mmol) of ethyl 4-cyano-2-fluorobenzoate tit in place of ethyl 2-chloro-4-cyanobenzoate, the reaction was carried out similarly to obtain 0.50 g (3.0 mmol) of the title compound as white crystal.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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